molecular formula C9H16FNO4S B6588409 tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate CAS No. 2169140-49-0

tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate

Cat. No.: B6588409
CAS No.: 2169140-49-0
M. Wt: 253.3
InChI Key:
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Description

tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a fluorosulfonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate typically involves multiple steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the fluorosulfonyl group: This step often involves the reaction of a suitable precursor with fluorosulfonyl chloride under controlled conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the fluorosulfonyl group to a simpler sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler carbamates or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism by which tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate: Unique due to the presence of both a fluorosulfonyl group and a cyclopropyl ring.

    tert-Butyl N-{1-[(sulfonyl)methyl]cyclopropyl}carbamate: Lacks the fluorine atom, which can significantly alter its reactivity and properties.

    tert-Butyl N-{1-[(fluorosulfonyl)methyl]cyclohexyl}carbamate: Contains a cyclohexyl ring instead of a cyclopropyl ring, affecting its steric and electronic properties.

Uniqueness

The presence of the fluorosulfonyl group in this compound imparts unique reactivity and stability compared to similar compounds. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired.

Properties

CAS No.

2169140-49-0

Molecular Formula

C9H16FNO4S

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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